molecular formula C9H8F3N B071738 6-(Trifluoromethyl)indoline CAS No. 181513-29-1

6-(Trifluoromethyl)indoline

Cat. No.: B071738
CAS No.: 181513-29-1
M. Wt: 187.16 g/mol
InChI Key: WWBVZCBWSHFMLP-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)indoline is a chemical compound that belongs to the indoline family, characterized by the presence of a trifluoromethyl group attached to the sixth position of the indoline ring. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and bioavailability, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)indoline typically involves the introduction of the trifluoromethyl group to the indoline ring. One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethylating agent. This reaction is carried out under mild conditions, often in the presence of oxidants such as tert-butyl hydroperoxide (TBHP) or potassium persulfate (K2S2O8), leading to the selective introduction of the trifluoromethyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindoles or other oxidized derivatives.

    Reduction: Reduction reactions can convert the indoline ring to indole or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different substituents to the indoline ring, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted indolines, oxindoles, and indoles, each with unique chemical and biological properties.

Scientific Research Applications

6-(Trifluoromethyl)indoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with enhanced properties.

Comparison with Similar Compounds

    Indoline: The parent compound without the trifluoromethyl group.

    6-Methylindoline: A similar compound with a methyl group instead of a trifluoromethyl group.

    6-Fluoroindoline: A derivative with a fluorine atom at the sixth position.

Comparison: 6-(Trifluoromethyl)indoline is unique due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity, metabolic stability, and bioavailability compared to its analogs. This makes it a more potent and versatile compound in various applications, particularly in drug design and development.

Properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-2,5,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBVZCBWSHFMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436423
Record name 6-(Trifluoromethyl)indoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181513-29-1
Record name 6-(Trifluoromethyl)indoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Trifluoromethyl)indoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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